molecular formula C9H15ClN2 B14024765 (S)-2-Methyl-1-(pyridin-2-yl)propan-1-amine HCl

(S)-2-Methyl-1-(pyridin-2-yl)propan-1-amine HCl

Cat. No.: B14024765
M. Wt: 186.68 g/mol
InChI Key: VCMKHCHGDYZGNB-FVGYRXGTSA-N
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Description

(S)-2-Methyl-1-(pyridin-2-yl)propan-1-amine HCl is a chiral amine compound with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Methyl-1-(pyridin-2-yl)propan-1-amine HCl typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate pyridine derivative.

    Chiral Resolution: The chiral center is introduced using a chiral auxiliary or through asymmetric synthesis.

    Amine Formation: The amine group is introduced via reductive amination or other suitable methods.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Methyl-1-(pyridin-2-yl)propan-1-amine HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(S)-2-Methyl-1-(pyridin-2-yl)propan-1-amine HCl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: The compound is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (S)-2-Methyl-1-(pyridin-2-yl)propan-1-amine HCl involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Methyl-1-(pyridin-2-yl)propan-1-amine HCl: The enantiomer of the compound with different chiral properties.

    N-(pyridin-2-yl)amides: Compounds with similar pyridine rings but different functional groups.

    3-bromoimidazo[1,2-a]pyridines: Compounds with similar structural motifs but different reactivity.

Uniqueness

(S)-2-Methyl-1-(pyridin-2-yl)propan-1-amine HCl is unique due to its specific chiral center and the presence of the pyridine ring, which imparts distinct chemical and biological properties. This makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H15ClN2

Molecular Weight

186.68 g/mol

IUPAC Name

(1S)-2-methyl-1-pyridin-2-ylpropan-1-amine;hydrochloride

InChI

InChI=1S/C9H14N2.ClH/c1-7(2)9(10)8-5-3-4-6-11-8;/h3-7,9H,10H2,1-2H3;1H/t9-;/m0./s1

InChI Key

VCMKHCHGDYZGNB-FVGYRXGTSA-N

Isomeric SMILES

CC(C)[C@@H](C1=CC=CC=N1)N.Cl

Canonical SMILES

CC(C)C(C1=CC=CC=N1)N.Cl

Origin of Product

United States

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